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Compound of Interest

Compound Name: 1,10-Decanediol diacrylate

Cat. No.: B083208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance

(NMR) analysis of 1,10-decanediol diacrylate. This document includes detailed protocols for

sample preparation and data acquisition, as well as a summary of expected ¹H and ¹³C NMR

spectral data. The information is intended to assist in the structural elucidation and purity

assessment of this common crosslinking agent used in polymer synthesis and various

biomedical applications.

Introduction
1,10-Decanediol diacrylate (DDA) is a bifunctional monomer utilized in the synthesis of

polymers for a variety of applications, including coatings, adhesives, and biomaterials. Its long,

flexible ten-carbon aliphatic chain imparts distinct properties to the resulting polymers. NMR

spectroscopy is an essential analytical technique for the characterization of DDA, confirming its

structure and assessing its purity before polymerization. This document outlines the expected

NMR spectra and provides a standardized protocol for obtaining high-quality data.

Molecular Structure and NMR Assignments
The chemical structure of 1,10-decanediol diacrylate is shown below, with protons and

carbons labeled for NMR signal assignment. Due to the molecule's symmetry, the number of

unique signals in both ¹H and ¹³C NMR spectra is less than the total number of protons and

carbons.
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Caption: Chemical structure of 1,10-Decanediol Diacrylate.

Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, coupling

constants (J), and integration values for the ¹H and ¹³C NMR spectra of 1,10-decanediol
diacrylate. These values are based on typical chemical shifts for acrylate and long-chain alkyl

groups.

Table 1: Predicted ¹H NMR Data for 1,10-Decanediol
Diacrylate in CDCl₃

Signal
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Hc (trans to

C=O)
~6.40 dd

Jca = ~17.3, Jcb

= ~1.5
2H

Ha (geminal) ~6.12 dd
Jca = ~17.3, Jba

= ~10.5
2H

Hb (cis to C=O) ~5.81 dd
Jba = ~10.5, Jcb

= ~1.5
2H

-O-CH₂- (a) ~4.15 t J = ~6.7 4H

-O-CH₂-CH₂- (b) ~1.65 p J = ~6.7 4H

-(CH₂)₆- (c) ~1.30 m - 12H

dd = doublet of doublets, t = triplet, p = pentet, m = multiplet

Table 2: Predicted ¹³C NMR Data for 1,10-Decanediol
Diacrylate in CDCl₃

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b083208?utm_src=pdf-body
https://www.benchchem.com/product/b083208?utm_src=pdf-body
https://www.benchchem.com/product/b083208?utm_src=pdf-body
https://www.benchchem.com/product/b083208?utm_src=pdf-body
https://www.benchchem.com/product/b083208?utm_src=pdf-body
https://www.benchchem.com/product/b083208?utm_src=pdf-body
https://www.benchchem.com/product/b083208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal Assignment Chemical Shift (δ, ppm)

C=O ~166.0

CH=CH₂ ~130.5

CH=CH₂ ~128.5

-O-CH₂- (a) ~64.5

-O-CH₂-CH₂- (b) ~28.5

-O-CH₂-CH₂-CH₂- (c) ~29.2

-O-CH₂-CH₂-CH₂-CH₂- (d) ~25.8

-O-CH₂-CH₂-CH₂-CH₂-CH₂- (e) ~29.4

Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of 1,10-decanediol diacrylate for NMR analysis is

as follows:

Weighing: Accurately weigh approximately 10-20 mg of 1,10-decanediol diacrylate directly

into a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

CDCl₃ is a common choice as it is a good solvent for many organic molecules and its

residual proton signal is easily identifiable.

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The

height of the solution in the tube should be approximately 4-5 cm.

Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard

can be added to the sample. Tetramethylsilane (TMS) is often used as a reference for

chemical shifts (δ = 0.00 ppm).
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NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters

may need to be optimized for the instrument being used.
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Caption: NMR Experimental Workflow.
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Typical ¹H NMR Acquisition Parameters:

Spectrometer Frequency: 400 MHz or higher

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

Number of Scans: 8-16

Relaxation Delay (d1): 1-5 seconds

Acquisition Time: 2-4 seconds

Spectral Width: 10-15 ppm

Typical ¹³C NMR Acquisition Parameters:

Spectrometer Frequency: 100 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)

Number of Scans: 128-1024 (or more, depending on concentration)

Relaxation Delay (d1): 2 seconds

Acquisition Time: 1-2 seconds

Spectral Width: 0-200 ppm

Data Processing and Interpretation
Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data to

obtain the frequency-domain spectrum.

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline

of the spectrum to ensure accurate integration.

Referencing: Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C) or the TMS signal (0.00 ppm).
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Integration: Integrate the area under each peak in the ¹H NMR spectrum. The integration

values should be proportional to the number of protons giving rise to the signal.

Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Structural Assignment: Assign the observed signals to the corresponding protons and

carbons in the 1,10-decanediol diacrylate molecule based on their chemical shifts,

multiplicities, and integration values.

Safety Precautions
1,10-Decanediol diacrylate can be a skin and eye irritant. Always handle this chemical in a

well-ventilated fume hood and wear appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for

detailed safety information.

Conclusion
NMR spectroscopy is a powerful and indispensable tool for the structural verification and purity

assessment of 1,10-decanediol diacrylate. The protocols and spectral data provided in these

application notes serve as a valuable resource for researchers and scientists working with this

monomer, ensuring the quality and integrity of their materials for downstream applications in

polymer chemistry and drug development.

To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy
of 1,10-Decanediol Diacrylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083208#nmr-spectroscopy-of-1-10-decanediol-
diacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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